Cas no 1806038-10-7 (2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile)
2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile
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- Inchi: 1S/C9H6F4N2O2/c10-4-6-5(1-2-14)7(16)3-8(15-6)17-9(11,12)13/h3H,1,4H2,(H,15,16)
- InChI Key: MJRRIEKKVQUWEG-UHFFFAOYSA-N
- SMILES: FCC1=C(CC#N)C(C=C(N1)OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 442
- XLogP3: 1.3
- Topological Polar Surface Area: 62.1
2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095239-1g |
2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile |
1806038-10-7 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile
Introduction to 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1806038-10-7)
2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806038-10-7, represents a unique structural motif that combines functional groups such as fluoromethyl, hydroxy, and trifluoromethoxy with a pyridine core, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of these specific substituents imparts distinct electronic and steric properties, which are highly valuable for modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
The fluoromethyl group, characterized by its electron-withdrawing inductive effect and the ability to participate in hydrogen bonding interactions, plays a crucial role in enhancing the metabolic stability and lipophilicity of drug molecules. In contrast, the hydroxy group contributes to hydrogen bonding capabilities, which are essential for binding to biological targets such as enzymes and receptors. The trifluoromethoxy moiety, known for its strong electron-withdrawing effects and metabolic resistance, further enhances the compound's potential as a pharmacophore. These features collectively make 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile a promising scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are integral to numerous drugs on the market, including antiviral, anticancer, and anti-inflammatory agents. The structural diversity of pyridine derivatives allows for fine-tuning of their biological properties, making them ideal candidates for drug discovery programs. Specifically, the combination of fluoromethyl, hydroxy, and trifluoromethoxy substituents in 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile has been explored in several cutting-edge studies aimed at identifying novel pharmacological targets.
One notable area of research involves the use of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By modifying the pyridine core with functional groups such as fluoromethyl and trifluoromethoxy, researchers have been able to develop inhibitors with improved selectivity and potency. For instance, recent studies have demonstrated that derivatives of 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile exhibit inhibitory activity against specific kinases while minimizing off-target effects. This underscores the compound's potential as a key intermediate in the development of next-generation kinase inhibitors.
Another emerging application of this compound lies in its utility as a building block for designing small-molecule modulators of G-protein coupled receptors (GPCRs). GPCRs are membrane receptors that mediate a vast array of physiological processes and are targeted by a significant proportion of therapeutic drugs. The unique electronic properties conferred by the presence of fluoromethyl, hydroxy, and trifluoromethoxy groups allow for precise tuning of receptor binding affinities and allosteric interactions. Preliminary findings suggest that compounds derived from 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile may serve as effective tools for exploring new therapeutic strategies targeting GPCR-mediated diseases.
The synthesis of complex organic molecules often requires multi-step reactions that highlight the versatility of intermediates like 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1806038-10-7). Researchers have leveraged its reactive sites to introduce additional functional groups or to construct larger molecular frameworks through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the creation of diverse libraries of compounds that can be screened for biological activity. The ability to efficiently synthesize derivatives with tailored properties makes this compound an invaluable asset in medicinal chemistry research.
In addition to its role in drug discovery, this compound has also been investigated for its potential applications in materials science. The unique electronic properties of pyridine derivatives can be exploited to design organic semiconductors or ligands for metal complexes used in catalysis. For example, researchers have explored the use of fluorinated pyridines as ligands in transition-metal-catalyzed reactions, where they enhance reaction efficiency and selectivity. The presence of both electron-donating (hydroxy) and withdrawing (fluoromethyl, trifluoromethoxy) groups allows for fine control over the electronic environment around the metal center, making it an attractive choice for developing novel catalytic systems.
The growing interest in fluorinated compounds stems from their favorable physicochemical properties, which include increased metabolic stability, improved bioavailability, and enhanced binding affinity to biological targets. The incorporation of fluorine atoms into drug molecules can significantly alter their pharmacokinetic profiles, leading to longer half-lives and reduced dosing requirements. This has made fluorinated pyridines particularly appealing for pharmaceutical applications where sustained activity is desired. As such, compounds like 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1806038-10-7) continue to be extensively studied for their potential as pharmacophores.
The development of high-throughput screening (HTS) technologies has further accelerated the discovery process by enabling rapid evaluation of large libraries of compounds for biological activity. Platforms capable of automated synthesis and screening have become indispensable tools in modern drug discovery pipelines. Compounds derived from intermediates such as 2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile can be rapidly synthesized en masse and tested against various disease targets, streamlining the identification of lead compounds for further optimization.
In conclusion,2-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1806038-10-7) represents a versatile intermediate with significant potential across multiple domains of chemical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases, particularly those involving kinases and GPCRs. Additionally, its utility in materials science underscores its broad applicability beyond traditional pharmaceutical applications. As research continues to uncover new synthetic methodologies and biological functions associated with fluorinated pyridines,this compound is poised to remain at the forefront của innovation in chemical biology.
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